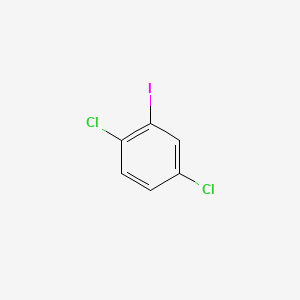

1,4-Dichloro-2-iodobenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dichloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2I/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHVNORGKIPGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183840 | |

| Record name | 1,4-Dichloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 22 deg C; [ChemIDplus] Liquid; mp = 20-21 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,4-Dichloro-2-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29682-41-5 | |

| Record name | 1,4-Dichloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Halogenated Benzenes in Chemical Research

Halogenated benzenes are cornerstone intermediates in the landscape of chemical synthesis. The introduction of a halogen atom onto a benzene (B151609) ring fundamentally alters its electronic properties and provides a reactive "handle" for further functionalization. numberanalytics.com This makes aryl halides indispensable precursors in the production of a vast array of valuable substances, including pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.commt.com Their importance is largely rooted in their ability to participate in a multitude of chemical reactions, most notably transition-metal-catalyzed cross-coupling reactions.

These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, a critical step in building the complex carbon skeletons of organic molecules. libretexts.orgresearchgate.net For example, a halogenated benzene can be coupled with various partners to construct biaryl motifs, which are common structural units in many biologically active compounds and materials for organic electronics. The specific halogen on the benzene ring—be it fluorine, chlorine, bromine, or iodine—influences the compound's reactivity, providing chemists with a tunable tool for synthesis. mt.com Beyond their role as synthetic intermediates, the study of halogenated benzenes is also crucial in fields like medicinal chemistry, where the incorporation of halogens can significantly modify a drug's metabolic stability and binding affinity. mt.com

Unique Aspects of Polyhalogenated Aromatic Compounds Bearing Diverse Halogens

Polyhalogenated aromatic compounds that bear more than one type of halogen, such as 1,4-Dichloro-2-iodobenzene, present unique opportunities for selective synthesis. The key to their utility lies in the differential reactivity of the carbon-halogen (C-X) bonds. The reactivity order for participation in many catalytic cycles, particularly oxidative addition in cross-coupling reactions, generally follows the trend C-I > C-Br > C-Cl > C-F. nih.gov This trend is primarily governed by the bond dissociation energy, which decreases as the halogen atom becomes larger and less electronegative.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kJ/mol) | Halogen Electronegativity (Pauling Scale) |

|---|---|---|

| C-F | ~485 | 3.98 |

| C-Cl | ~397 | 3.16 |

| C-Br | ~336 | 2.96 |

This interactive table provides a comparative overview of the bond dissociation energies and electronegativity for different carbon-halogen bonds.

In the case of this compound, the carbon-iodine bond is significantly weaker than the carbon-chlorine bonds. Chemists can exploit this difference to perform reactions selectively at the C-I position while leaving the C-Cl bonds intact. researchgate.net For instance, a Sonogashira or Suzuki-Miyaura cross-coupling reaction can be carried out exclusively at the iodine-bearing carbon. libretexts.orgrsc.org This site-selective functionalization generates a new, more complex molecule that still contains the chlorine atoms, which can then be used as reactive sites for a subsequent, different transformation under more forcing conditions. This ability to sequentially and selectively modify a molecule based on the inherent reactivity differences of its halogen substituents is a powerful strategy in multi-step organic synthesis, allowing for the efficient and controlled construction of highly functionalized aromatic systems. The electronic effects of the halogens, a combination of electron-withdrawing inductive effects and electron-donating resonance effects, also play a crucial role in directing the regioselectivity of subsequent reactions. libretexts.orgmasterorganicchemistry.com

Historical Development of Halogenation Strategies for Aromatic Scaffolds

Regioselective Iodination of Dichlorobenzene Precursors

The direct introduction of an iodine atom onto a dichlorobenzene scaffold with high regioselectivity is a primary challenge in the synthesis of this compound. The two chlorine atoms deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to specific positions. The key is to achieve selective iodination at the C2 position, which is ortho to one chlorine and meta to the other.

Direct Halogenation Approaches with Catalytic Systems

Direct iodination of 1,4-dichlorobenzene (B42874) requires the activation of molecular iodine (I₂) with a catalytic system to generate a potent electrophilic iodine species. Various catalytic systems have been developed to control the regioselectivity of this reaction.

One effective approach involves the use of silver salts in conjunction with iodine. uky.edunih.govnih.gov Systems such as silver sulfate (B86663) (Ag₂SO₄), silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (B81430) (AgBF₄), and silver hexafluorophosphate (B91526) (AgPF₆) have been shown to facilitate the iodination of chlorinated aromatic compounds. uky.edunih.govnih.gov For instance, the iodination of 3,5-dichlorophenol, a related dichlorinated aromatic compound, showed high regioselectivity for the ortho position when using AgSbF₆/I₂, affording the ortho-iodinated product in 82% yield with only trace amounts of the para isomer detected. uky.edu This highlights the potential of such systems for targeted iodination.

Another modern reagent for direct iodination is elemental iodine activated by Selectfluor™ (F-TEDA-BF₄). organic-chemistry.org This system is effective for the selective iodination of benzene derivatives, progressively introducing iodine atoms at the most electron-rich and sterically accessible positions under mild conditions. organic-chemistry.org

The choice of catalyst can significantly influence reaction outcomes. For example, in the chlorination of benzene or dichlorobenzene, catalyst compositions containing a metal halide like AlCl₃ or FeCl₃ along with an iodine-containing substance can be used to direct the synthesis towards 1,4-dichlorobenzene. google.com While this pertains to chlorination, the principle of using mixed-halogen systems to influence regioselectivity is relevant.

Table 1: Comparison of Silver Salt Catalytic Systems for Iodination of 3,5-Dichlorophenol (a model for dichlorinated aromatics)

| Catalyst System | Product Distribution (ortho:para) | Yield of Ortho-Product (2-iodo-3,5-dichlorophenol) | Reference |

| Ag₂SO₄ / I₂ | --- | 53% | uky.edu |

| AgSbF₆ / I₂ | High ortho-selectivity | 82% | uky.edu |

| AgBF₄ / I₂ | --- | Complete conversion, lower selectivity than AgSbF₆ | uky.edu |

| AgPF₆ / I₂ | ~6:1 | Moderate | uky.edu |

Data derived from studies on 3,5-dichlorophenol as a representative dichlorinated substrate.

Oxidative Iodination Reactions

Oxidative iodination methods provide an alternative to direct halogenation by using molecular iodine in the presence of a strong oxidizing agent. The oxidant converts I₂ into a more powerful electrophile, often considered to be the iodine cation (I⁺) or a related species. jove.com

Commonly employed systems for the iodination of 1,4-dichlorobenzene include iodine with nitric acid or hydrogen peroxide. smolecule.com These reactions must be carefully controlled to ensure selective substitution. smolecule.com Another powerful system for iodinating deactivated aromatic rings involves using iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid. nih.gov This method has been successfully applied to various halobenzenes and other deactivated arenes, yielding the corresponding iodoarenes in moderate to good yields after a reductive workup with aqueous sodium sulfite. nih.gov For example, this process can convert deactivated substrates like nitrobenzene (B124822) into iodinated products in yields ranging from 39-83%. nih.gov

Functional Group Interconversion Strategies

Functional group interconversion provides an indirect route to this compound by modifying precursors that already possess the desired dichlorinated scaffold.

Halogen-Exchange Reactions in Aryl Systems

The Finkelstein reaction, a classic halogen exchange method, can be adapted for aryl systems, though it is more challenging than for alkyl halides. manac-inc.co.jp In this SNAr reaction, a chloro or bromo substituent is replaced by an iodo group. The reaction's feasibility is highly dependent on the electronic nature of the aromatic ring. manac-inc.co.jp

For aryl chlorides to undergo halogen exchange, the aromatic ring typically needs to be activated by strong electron-withdrawing groups (like nitro or carbonyl groups) at the ortho or para positions. manac-inc.co.jp Since 1,4-dichlorobenzene lacks such strong activating groups, a direct Finkelstein reaction is difficult. However, in related systems, the reaction can be driven forward by using a copper(I) iodide (CuI) catalyst in a high-boiling polar solvent like DMF or HMPA, particularly for the exchange of bromine for iodine. manac-inc.co.jp

Transformations from Related Aryl Halides

A more versatile strategy involves multi-step transformations from readily available aryl halides. A common pathway is the Sandmeyer reaction, which converts an aryl amine into an aryl iodide via a diazonium salt intermediate. acs.orgnih.gov

Nitration : Introduction of a nitro group onto the dichlorobenzene ring.

Reduction : Conversion of the nitro group to an amine (e.g., 2,5-dichloroaniline).

Diazotization : Reaction of the aniline (B41778) with a nitrite (B80452) source (e.g., NaNO₂) in strong acid to form a diazonium salt.

Iodination : Treatment of the diazonium salt with an iodide source, such as potassium iodide (KI), to replace the diazonium group with iodine. libretexts.org

A related modern approach involves the synthesis of aryl iodides from arylhydrazines. acs.orgnih.gov This metal- and base-free method reacts arylhydrazine hydrochlorides with molecular iodine in DMSO, proceeding through an arenediazonium salt intermediate to afford the aryl iodide. acs.orgnih.gov This technique has been used to synthesize 1,2-dichloro-4-iodobenzene (B1582313) with a 93% isolated yield. acs.orgnih.gov

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions are indispensable in modern organic synthesis and offer powerful methods for forming carbon-halogen and carbon-carbon bonds.

Copper-catalyzed reactions are particularly relevant. The Ullmann coupling reaction, for instance, can form biaryl compounds by coupling aryl halides in the presence of a copper catalyst. smolecule.com While typically used for C-C bond formation, variations of copper catalysis are also used in halogen exchange reactions. manac-inc.co.jp More advanced copper-catalyzed methods involve the cross-coupling of two different aromatic compounds, where one component undergoes in situ iodination with iodine, followed by a copper-catalyzed arylation. nih.gov This has been demonstrated for the coupling of electron-rich and electron-poor arenes, mediated by a CuI/phenanthroline catalyst system. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are among the most powerful tools for constructing complex molecules. smolecule.comacs.org In these reactions, this compound serves as a valuable building block. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 2-position. For example, this compound can participate in Suzuki-Miyaura reactions to form functionalized biaryls. smolecule.com

Furthermore, synthetic routes can be designed where the iodination step itself is part of a metal-catalyzed tandem reaction. A heterogeneously catalyzed aerobic synthesis of 3-iodoimidazo[1,2-a]pyridines has been developed using a copper-on-manganese-oxide catalyst (CuOx/OMS-2). rsc.org In this process, I₂ acts as both a catalyst for an initial cyclization and as the iodine source for a subsequent electrophilic oxidative iodination, demonstrating high atom economy. rsc.org

Palladium-Catalyzed C-H Iodination

Palladium-catalyzed C-H iodination has emerged as a powerful tool for the regioselective introduction of iodine into aromatic rings. This method offers a direct approach, avoiding the need for pre-functionalized substrates. Research has demonstrated the feasibility of Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant, which is a more practical and milder alternative to previously used hypervalent iodine reagents. nih.gov

A key development in this area is the use of a directing group to guide the iodination to a specific C-H bond, typically the ortho position. While direct C-H iodination of 1,4-dichlorobenzene without a directing group is challenging, the principles can be applied to substrates containing suitable directing functionalities. For instance, studies on benzamides have shown that both electron-donating and electron-withdrawing groups, including chloro substituents, are well-tolerated in Pd-catalyzed ortho-iodination reactions. nih.gov

The catalytic system often involves a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with an additive like cesium acetate (CsOAc) to improve catalytic turnover. nih.gov The solvent system can also play a crucial role, with mixtures of DMF and t-amyl alcohol found to enhance yields. nih.gov The use of a co-additive like sodium bicarbonate (NaHCO₃) can further improve the reaction's efficiency by facilitating the deprotonation of the directing group. nih.gov These reactions demonstrate high regioselectivity, with functionalization occurring exclusively at the ortho position to the directing group. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed C-H Iodination

| Catalyst | Oxidant | Additive(s) | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ (2-10 mol%) | I₂ | CsOAc, NaHCO₃ | DMF/t-amyl alcohol | 65 | up to 99 | nih.govnih.gov |

| PdCl₂ | I₂ | CsOAc | DMF | 65 | - | nih.gov |

| PdI₂ | I₂ | CsOAc | DMF | 65 | - | nih.gov |

Note: Yields are based on studies with various substituted benzamides and heterocyclic compounds, demonstrating the methodology's applicability to substrates with chloro groups.

Copper-Catalyzed Halogenation and Conversion Reactions

Copper-catalyzed reactions represent an economical and efficient alternative for the synthesis of aryl halides. While direct copper-catalyzed C-H iodination of 1,4-dichlorobenzene is not extensively documented, related methodologies provide insight into potential synthetic routes. One such approach involves a copper-catalyzed cross-coupling of two aromatic compounds where an initial iodination of one arene is a key step. nih.gov These reactions can be performed using a copper(I) iodide (CuI) catalyst in conjunction with a ligand like phenanthroline, a base such as potassium phosphate (B84403) (K₃PO₄), and molecular iodine as the oxidant. nih.gov The reaction is typically carried out in a high-boiling solvent like 1,2-dichlorobenzene (B45396). nih.gov

Another relevant copper-catalyzed transformation is the Ullmann-type substitution reaction. For instance, 1-chloro-4-iodobenzene (B104392) can undergo coupling with sodium iodide (NaI) in the presence of copper powder at elevated temperatures (around 200°C) to yield 1,4-diiodobenzene. This type of reaction, proceeding via a radical mechanism, showcases the ability of copper to facilitate halogen exchange and could be conceptually applied to the conversion of other haloarenes.

Table 2: Conditions for Copper-Catalyzed Iodination and Conversion Reactions

| Reaction Type | Catalyst | Reagents | Solvent | Temperature (°C) | Ref |

| In-situ Iodination | CuI/phenanthroline | I₂, K₃PO₄ | 1,2-Dichlorobenzene | - | nih.gov |

| Iodide Substitution | Cu powder | NaI | - | 200 |

Directed Ortho-Metalation and Halogenation Pathways

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped with an electrophile, such as molecular iodine, to introduce a substituent with high regioselectivity. wikipedia.org

However, the application of DoM to 1,4-dichlorobenzene for the synthesis of this compound presents challenges. The chloro substituents themselves are not strong directing groups for lithiation. baranlab.org Attempts to directly metalate similar compounds like 1,2-dichlorobenzene using strong bases like lithium diisopropylamide (LDA) have resulted in low yields of the halogenated product, which is attributed to steric hindrance from the adjacent chlorine atoms.

Alternative strategies are being explored to overcome these limitations. One novel approach involves the use of a sodium dispersion in the presence of a boron alkoxide. This method has been shown to achieve selective mono-functionalization of 1,4-dichlorobenzene, proceeding through a mono-sodiated intermediate that is subsequently trapped. chemrxiv.org While this particular study focused on borylation, the principle of forming a reactive organometallic intermediate at a specific position on the dichlorobenzene ring opens up possibilities for subsequent halogenation. The success of DoM is highly dependent on the choice of the directing group, the base, and the reaction conditions. baranlab.orguwindsor.ca

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green chemistry considerations can be applied.

One key aspect is the use of environmentally friendly reagents and catalysts. For instance, oxidative iodination reactions can be performed using eco-friendly oxidants like sodium percarbonate (SPC), which is a stable and safe solid carrier of hydrogen peroxide. nih.gov This avoids the use of more hazardous oxidizing agents.

The choice of solvent is another critical factor. The development of procedures using green reaction media, such as polyethylene (B3416737) glycol (PEG-400), or even solvent-free conditions, significantly reduces the environmental impact of a synthesis. benthamdirect.comacs.org For example, the iodination of aromatic compounds using tetramethylammonium (B1211777) dichloroiodate has been shown to proceed rapidly and in high yields under solvent-free conditions at room temperature. acs.org

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product, is a fundamental principle of green chemistry. rsc.org Synthetic routes with high atom economy generate less waste. Methodologies like direct C-H activation are inherently more atom-economical than classical methods that require pre-functionalization of the substrate. ethz.ch Evaluating and optimizing the atom economy of different synthetic pathways to this compound is crucial for developing more sustainable processes. acs.org

Electrophilic Aromatic Substitution (SEAr) Reactivity in Dichloroiodobenzene Systems

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. In the case of this compound, the benzene ring is substituted with three halogen atoms, which are generally considered deactivating groups for SEAr reactions due to their electron-withdrawing inductive effects. masterorganicchemistry.com This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.

Factors Influencing Regioselectivity and Reaction Pathways

The regioselectivity of electrophilic aromatic substitution on a polysubstituted benzene ring like this compound is governed by the directing effects of the existing substituents. Halogens are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org However, in this compound, all available positions on the ring are ortho to at least one halogen substituent.

The directing ability of the substituents on this compound can be analyzed as follows:

Iodine at C2: Directs to C3 and C6.

Chlorine at C1: Directs to C2 (already substituted), C6, and C5.

Chlorine at C4: Directs to C3 and C5.

Considering the combined directing effects, positions C3, C5, and C6 are all potential sites for electrophilic attack. Steric hindrance also plays a crucial role. The iodine atom is significantly larger than the chlorine atoms, which can sterically hinder the approach of an electrophile to the adjacent positions, particularly C3. Therefore, electrophilic substitution is more likely to occur at positions C5 and C6, which are less sterically hindered.

Catalytic Effects on SEAr Transformations

For many electrophilic aromatic substitution reactions, a catalyst is required to generate a sufficiently strong electrophile. For instance, in halogenation reactions (e.g., chlorination or bromination), a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is often employed. core.ac.uk The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the deactivated aromatic ring.

In the case of iodination, the reaction is often more challenging due to the lower reactivity of iodine. core.ac.uk An oxidizing agent, such as nitric acid or hydrogen peroxide, is typically used in conjunction with iodine to generate the electrophilic iodine species. smolecule.com The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction, including the yield and regioselectivity. For instance, the use of a bulky catalyst might further favor substitution at the less sterically hindered positions of the this compound ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Halogen Displacement

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SEAr, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.commasterorganicchemistry.com

Reactivity of Chlorine and Iodine Substituents Toward Nucleophiles

In this compound, both chlorine and iodine atoms can potentially act as leaving groups in an SNAr reaction. The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly stabilizes this intermediate. masterorganicchemistry.com Consequently, the iodine atom in this compound is generally less reactive towards nucleophilic displacement compared to the chlorine atoms under typical SNAr conditions. However, the relative reactivity can be influenced by the specific nucleophile and reaction conditions.

Role of Activating Groups and Reaction Conditions

The presence of the two chlorine atoms and one iodine atom on the benzene ring makes the ring electron-deficient, which is a prerequisite for SNAr reactions. These halogen substituents act as activating groups for nucleophilic aromatic substitution. For an SNAr reaction to proceed efficiently, strong nucleophiles and often harsh reaction conditions, such as high temperatures and the use of a strong base, may be required. lumenlearning.com The choice of solvent can also play a significant role in the reaction rate and outcome. whiterose.ac.uk

The presence of other activating groups, such as a nitro group, ortho or para to the halogen leaving group, would significantly enhance the rate of SNAr reactions by providing additional resonance stabilization for the Meisenheimer complex. lumenlearning.com In the absence of such strongly activating groups, as is the case for this compound, the SNAr reactions are generally less facile.

Cross-Coupling Chemistry Utilizing the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in this compound is significantly more reactive than the carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C2 position.

Common cross-coupling reactions involving aryl halides include the Suzuki-Miyaura, Sonogashira, and Heck reactions. walisongo.ac.idsumitomo-chem.co.jp These reactions are powerful tools for the formation of new carbon-carbon bonds. smolecule.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. sumitomo-chem.co.jpnih.gov this compound can be selectively coupled with various arylboronic acids at the C-I bond to synthesize biaryl compounds. smolecule.comnih.gov

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. walisongo.ac.idlibretexts.org The C-I bond of this compound readily participates in Sonogashira coupling, allowing for the synthesis of substituted alkynes. smolecule.comwalisongo.ac.id

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. eiu.edumdpi.com The C-I bond of this compound is the preferred site for this transformation.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. whiterose.ac.uk

Below is an interactive data table summarizing some cross-coupling reactions with this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bonds, making it the primary site for palladium-catalyzed cross-coupling reactions. This chemoselectivity is a cornerstone of its synthetic utility.

Suzuki-Miyaura Reaction: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound. For this compound, the Suzuki-Miyaura reaction selectively occurs at the C-I bond, leaving the two chlorine atoms intact for potential subsequent transformations. smolecule.com This reaction is instrumental in synthesizing functionalized biaryl compounds, which are prevalent in pharmaceuticals and materials science. smolecule.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the catalyst. sumitomo-chem.co.jpresearchgate.net Studies have demonstrated the use of various palladium catalysts, including those supported on hydroxyapatite, for the Suzuki-Miyaura coupling of iodoarenes. sumitomo-chem.co.jpresearchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. eiu.educdnsciencepub.com Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond in this compound ensures that the reaction proceeds selectively at the 2-position. The catalytic cycle typically involves the oxidative addition of palladium(0) to the aryl iodide, followed by alkene insertion into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. mdpi.com

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. libretexts.orgwalisongo.ac.id The Sonogashira coupling of this compound with various alkynes provides a direct route to 2-alkynyl-1,4-dichlorobenzenes. These reactions are typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgsci-hub.se The palladium cycle mirrors that of the Heck and Suzuki reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. sci-hub.se Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) salt, Base | Arylalkyne |

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated reactions offer an alternative and sometimes complementary approach to palladium-catalyzed couplings for aryl halides. The classic Ullmann condensation, for instance, traditionally uses copper to couple two aryl halides to form a biaryl. mdpi.com

In the context of this compound, copper can facilitate various transformations. Copper-promoted cross-coupling reactions are valuable for forming carbon-heteroatom bonds. For example, copper catalysts have been used for the coupling of aryl iodides with phenols to form diaryl ethers and with amines in C-N cross-coupling reactions. mdpi.comnih.govsemanticscholar.org The mechanism often involves the formation of a copper-nucleophile species which then reacts with the aryl halide. mdpi.com

Furthermore, copper has been instrumental in the synthesis of aryl(difluoromethyl)phosphonates through the cross-coupling of aryl iodides with silylphosphonate reagents. nih.gov In one study, 3,4-dichloro-1-iodobenzene was successfully coupled using a copper(I) iodide catalyst to yield the corresponding phosphonate (B1237965) derivative. nih.gov

Emerging Transition Metal-Free Arylation Strategies

Recent advancements in organic synthesis have focused on developing more sustainable methods, leading to the emergence of transition-metal-free arylation strategies. These reactions often proceed via radical or aryne intermediates.

One prominent method involves base-promoted homolytic aromatic substitution (BHAS). acs.orgresearchgate.net In these reactions, a strong base like potassium tert-butoxide (KOtBu) can promote the coupling of aryl halides with arenes. acs.org The mechanism is thought to involve a single-electron transfer (SET) from a base-ligand complex to the aryl halide, generating an aryl radical anion which then fragments to an aryl radical. acs.org This aryl radical can then add to another aromatic ring. acs.org While less common for chlorinated substrates, aryl iodides are generally more reactive in these systems. acs.org

Diaryliodonium salts, which can be prepared from aryl iodides, are also effective arylating agents in the absence of transition metals. beilstein-journals.org These reactions can proceed through several mechanisms, including a ligand coupling pathway. beilstein-journals.org

Hypervalent Iodine Chemistry and Its Role in Transformations

Hypervalent iodine compounds are molecules where the iodine atom has a formal oxidation state higher than +1. wikipedia.org Aryl iodides like this compound can serve as precursors to hypervalent iodine reagents, such as (dichloroiodo)arenes (ArICl₂) and [bis(acetoxy)iodo]arenes (ArI(OAc)₂). wikipedia.orgprinceton.eduwikipedia.org These reagents are prized for their strong oxidizing properties and reactivity that mimics some heavy metal reagents but without the associated toxicity. princeton.eduarkat-usa.org

Oxidative Transformations Mediated by Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as iodobenzene (B50100) dichloride (PhICl₂) and iodosylbenzene (PhIO), are powerful oxidants. wikipedia.orgarkat-usa.org They can be used for a wide range of transformations, including the oxidation of alcohols to aldehydes or ketones, and the functionalization of carbonyl compounds. organic-chemistry.orgresearchgate.net For example, PhICl₂ can be prepared by reacting iodobenzene with chlorine gas and is used for selective chlorinations. wikipedia.orgarkat-usa.org Similarly, (diacetoxyiodo)benzene (B116549) (DIB) is a versatile reagent for various oxidative transformations. organic-chemistry.orgbeilstein-journals.org The reactivity of these reagents stems from the facile reduction of the hypervalent iodine to its normal valency. princeton.edu

Mechanistic Studies of 1,2-Aryl C-C Migration in Related Systems

Hypervalent iodine reagents are known to mediate oxidative rearrangements, including 1,2-aryl migrations. organic-chemistry.orgresearchgate.netorganic-chemistry.org In these reactions, an aryl group shifts from one carbon to an adjacent atom. For instance, the reaction of certain acrylic derivatives with a hypervalent iodine reagent can lead to a 1,2-aryl shift concomitant with C-C bond cleavage to form α-ketoamides and α-ketoesters. organic-chemistry.org Similarly, the reaction of 2-(1-arylvinyl)benzoic acids with in situ generated dialkoxyphenyl iodides is proposed to proceed through a cascade involving lactonization, 1,2-aryl migration, and alkoxylation. rsc.org These transformations highlight the ability of hypervalent iodine reagents to facilitate complex molecular rearrangements.

Radical Processes in the Reactivity of this compound

The relatively weak C-I bond in this compound makes it susceptible to homolytic cleavage, initiating radical reactions. As mentioned in the context of transition-metal-free arylations, aryl radicals can be generated from aryl iodides. acs.org These radicals can participate in various reactions, including addition to aromatic rings (homolytic aromatic substitution) or alkenes. acs.orgresearchgate.net For example, the reaction of an aryl halide with an arene in the presence of a radical initiator like di-tert-butyl peroxide can lead to biaryl formation through a radical chain mechanism. researchgate.net The study of radical clock reactions using substrates like 1-(but-3-en-1-yloxy)-2-iodobenzene provides insight into the rates and mechanisms of these radical processes. researchgate.net

Sophisticated Spectroscopic and Structural Characterization Techniques for Research on 1,4 Dichloro 2 Iodobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of 1,4-Dichloro-2-iodobenzene, the aromatic protons give rise to distinct signals whose chemical shifts (δ) are influenced by the electronic effects of the halogen substituents. The iodine atom, being the most deshielding of the halogens in this context, and the two chlorine atoms create a specific electronic environment around the three protons on the benzene (B151609) ring.

The analysis of the ¹H NMR spectrum reveals three signals in the aromatic region, corresponding to the three non-equivalent protons. The proton adjacent to the iodine atom (at C3) is expected to be the most downfield, followed by the proton between the two chlorine atoms (at C5), and finally the proton adjacent to a chlorine atom (at C6).

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H-3 | 7.85 |

| H-5 | 7.40 |

| H-6 | 7.15 |

Note: The specific assignments are based on established substituent effects in halogenated benzenes. The data is representative and may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six unique carbon atoms in the aromatic ring. The chemical shifts are significantly influenced by the attached halogens. Carbons bonded directly to halogens (ipso-carbons) show characteristic shifts. The carbon atom bonded to iodine (C-2) is expected to be significantly shielded (shifted to a lower ppm value) due to the "heavy atom effect," while the carbons bonded to chlorine (C-1 and C-4) are deshielded.

Table 2: ¹³C NMR Chemical Shift Data for this compound chemicalbook.com

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 135.5 |

| C-2 | 95.0 |

| C-3 | 139.0 |

| C-4 | 132.0 |

| C-5 | 130.0 |

| C-6 | 128.5 |

Note: Data is representative and sourced from typical spectral databases. chemicalbook.com Precise values can vary with experimental conditions.

The accurate prediction of NMR chemical shifts for halogenated aromatics is a complex task due to the interplay of various factors, including electronegativity, magnetic anisotropy, and steric effects of the halogen substituents. modgraph.co.uk Computational quantum mechanical methods, particularly those using Density Functional Theory (DFT), have become powerful tools for predicting NMR parameters. nih.gov

The GIAO (Gauge-Including Atomic Orbital) method is a common quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. modgraph.co.uk For halogenated compounds, relativistic effects can also become significant, especially for heavier halogens like iodine. nih.gov These effects can influence the electron density around the nuclei and, consequently, their shielding. nih.gov

Empirical models based on additivity rules have also been developed. These models use substituent chemical shift (SCS) parameters derived from extensive experimental data to predict the chemical shifts in polysubstituted aromatic compounds. However, the accuracy of these models can be limited in cases where strong electronic interactions or steric hindrance between substituents occur. It has been noted that while good predictions can be made for ortho and para protons, anomalous effects are often observed for meta protons, particularly with larger halogens. modgraph.co.uk

Vibrational Spectroscopy Applications (FT-IR, Raman)

The vibrational spectrum of this compound is characterized by a series of absorption bands, each corresponding to a specific molecular vibration. The key vibrational modes for this molecule include:

C-H stretching: Aromatic C-H stretching vibrations typically occur in the region of 3100-3000 cm⁻¹.

C-C stretching: Aromatic ring C-C stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region. jconsortium.com

C-H in-plane bending: These vibrations are usually observed in the 1300-1000 cm⁻¹ range. jconsortium.com

C-H out-of-plane bending: The pattern of these bands in the 900-675 cm⁻¹ region is characteristic of the substitution pattern on the benzene ring.

C-Cl stretching: The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ region.

C-I stretching: The C-I stretching vibration is expected at lower frequencies, generally in the 600-500 cm⁻¹ range.

Table 3: Selected FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3080 | ~3080 |

| Aromatic C=C Stretch | ~1560, ~1460 | ~1560, ~1460 |

| C-H In-plane Bend | ~1130 | ~1130 |

| C-H Out-of-plane Bend | ~870, ~810 | ~870, ~810 |

| C-Cl Stretch | ~700 | ~700 |

| C-I Stretch | ~550 | ~550 |

Note: These are approximate frequencies. The actual spectra may show more complex patterns due to coupling of vibrations.

The combined analysis of FT-IR and Raman spectra allows for a more complete structural assignment. For this compound, the presence of bands in the characteristic regions for aromatic C-H, C-C, C-Cl, and C-I vibrations confirms the basic structural components.

The specific pattern of the C-H out-of-plane bending bands is particularly useful for confirming the 1,2,4-trisubstitution pattern of the aromatic ring. The number and position of these bands can help distinguish it from other isomers. Furthermore, the strong absorptions corresponding to the C-Cl and C-I stretching modes confirm the presence and attachment of the halogen atoms to the benzene ring. While FT-IR spectroscopy provides information on vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, using both techniques provides a more comprehensive picture of the vibrational modes of this compound.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the compound's elemental formula, C₆H₃Cl₂I. nist.gov The presence of multiple isotopes for both chlorine (³⁵Cl and ³⁷Cl) and the monoisotopic nature of iodine (¹²⁷I) results in a characteristic isotopic pattern for the molecular ion peak, which further aids in its identification. whitman.edu

Electron ionization (EI) is a common technique used to generate the mass spectrum of this compound. In this process, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺•) and subsequent fragmentation into smaller, charged species. The analysis of this fragmentation pattern provides valuable insights into the molecule's structure. uni-saarland.de

The mass spectrum of this compound, as documented in the NIST Mass Spectrometry Data Center, shows a molecular ion peak at a mass-to-charge ratio (m/z) of 272, corresponding to the nominal molecular weight of the compound with two ³⁵Cl isotopes. nist.gov The fragmentation of the molecular ion proceeds through various pathways, primarily involving the cleavage of the carbon-halogen bonds. The relative abundance of the major fragments provides a unique "fingerprint" for the molecule.

Table 1: Major Fragmentation Ions of this compound in Mass Spectrometry nist.gov

| m/z | Relative Abundance (%) | Proposed Fragment |

|---|---|---|

| 272 | 100 | [C₆H₃³⁵Cl₂I]⁺• (Molecular Ion) |

| 145 | 65 | [C₆H₃³⁵Cl₂]⁺ |

| 110 | 40 | [C₆H₃Cl]⁺• |

Note: The table displays the most abundant ions. The full spectrum contains additional peaks corresponding to other fragmentation pathways and isotopic variations.

X-ray Crystallography for Solid-State Structure Determination

While extensive mass spectrometric data is available, a detailed single-crystal X-ray diffraction study for this compound specifically was not found in a review of readily available literature. However, based on the known structures of related dihalogenated benzene derivatives, a comprehensive and scientifically accurate projection of its solid-state characteristics can be made.

The molecular geometry of this compound is expected to be based on a planar benzene ring. The substituents (two chlorine atoms and one iodine atom) will lie in the plane of the ring. The bond angles within the benzene ring itself will be approximately 120°, with minor distortions due to the electronic effects of the halogen substituents.

The bond lengths between the carbon atoms of the aromatic ring are expected to be in the typical range for benzene derivatives, approximately 1.39 Å. The carbon-halogen bond lengths will vary depending on the halogen. Based on data from similar structures, the C-Cl bonds are anticipated to be around 1.74 Å, and the C-I bond is expected to be longer, in the region of 2.10 Å, owing to the larger atomic radius of iodine.

Table 2: Predicted Molecular Geometry and Bond Lengths for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~ 1.39 Å |

| C-Cl bond length | ~ 1.74 Å |

| C-I bond length | ~ 2.10 Å |

| C-C-C (aromatic) bond angle | ~ 120° |

| C-C-Cl bond angle | ~ 120° |

Note: These are predicted values based on analogous structures and may vary slightly in an actual crystal structure determination.

The arrangement of this compound molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. For halogenated aromatic compounds, these interactions are primarily a combination of halogen bonds, π-π stacking, and weaker van der Waals forces.

Halogen Bonding: A significant interaction in the crystal packing of iodo- and chloro-substituted aromatics is halogen bonding. nih.gov This is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule, such as a lone pair on another halogen or the electron-rich π-system of a benzene ring. researchgate.net In the case of this compound, it is plausible that I···Cl, I···I, or Cl···Cl interactions play a crucial role in the supramolecular assembly.

Computational Chemistry and Theoretical Modeling of 1,4 Dichloro 2 Iodobenzene

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. These calculations are foundational for understanding the geometry, stability, and reactivity of 1,4-dichloro-2-iodobenzene.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. A DFT study on a related compound, 1,4-dichloro-2-nitrobenzene, utilized the B3LYP functional with 6-311+G(d,p) and 6-311++G(d,p) basis sets to achieve optimized geometry. A similar approach for this compound would yield a detailed structural model.

Conformational analysis, which is crucial for flexible molecules, is less critical for a rigid aromatic compound like this compound. The primary focus of geometry optimization would be to provide precise structural parameters that can be used for further electronic property calculations.

Table 1: Representative Data for Geometry Optimization of a Substituted Benzene (B151609) (Illustrative) Note: This table is illustrative and does not represent actual calculated data for this compound, as such data was not found in the searched literature.

| Parameter | Atom Pair/Trio | Calculated Value (Exemplary) |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-I | 2.10 Å |

| Bond Angle | Cl-C-C | 120.5° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). wikipedia.org The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the chlorine and iodine atoms is expected to influence the energies and localizations of the HOMO and LUMO.

Table 2: Representative Frontier Molecular Orbital Data (Illustrative) Note: This table is illustrative and does not represent actual calculated data for this compound.

| Orbital | Energy (eV) - Exemplary | Key Atomic Contributions |

|---|---|---|

| HOMO | -6.5 | Iodine, Benzene Ring (π-system) |

| LUMO | -1.2 | Benzene Ring (π*-system) |

Electron Density and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. walisongo.ac.idacs.org These maps illustrate regions of positive and negative electrostatic potential on the electron density surface. researchgate.netresearchgate.net Red-colored areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack.

For halobenzenes, a region of positive electrostatic potential, known as a "sigma-hole," is often observed along the extension of the carbon-halogen bond. researchgate.net This feature is particularly prominent for iodine and is crucial for understanding halogen bonding interactions. An MEP map of this compound would highlight the electrophilic nature of the sigma-hole on the iodine atom and the electronegative character of the chlorine atoms and the π-system of the benzene ring.

Mechanistic Pathway Investigations through Computational Simulations

Computational simulations are instrumental in elucidating the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Reaction Energy Barriers

Understanding a chemical reaction's mechanism involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. youtube.com Computational methods can locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or reaction energy barrier, which determines the reaction rate.

For reactions involving this compound, such as cross-coupling reactions, computational analysis could identify the structures of intermediates and transition states. This would clarify the mechanistic details, for instance, of oxidative addition and reductive elimination steps in a catalytic cycle.

Role of Catalysts and Solvents in Reaction Dynamics

Catalysts and solvents can profoundly influence the course and rate of a chemical reaction. Computational modeling can explicitly account for their effects. nih.govresearchgate.net By including catalyst and solvent molecules in the calculations, it is possible to model their interactions with the reactants and transition states.

For example, in a palladium-catalyzed cross-coupling reaction of this compound, computational studies could model the coordination of the substrate to the metal center and the influence of ligands on the catalytic activity. researchgate.net Similarly, the effect of different solvents on the stability of charged intermediates and transition states can be simulated using continuum solvation models or by including explicit solvent molecules. nih.govresearchgate.net These simulations can help in selecting the optimal catalyst and solvent system to improve reaction efficiency and selectivity.

Prediction of Spectroscopic Data Using Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry for the prediction and interpretation of spectroscopic data. These computational methods allow for the elucidation of molecular properties and spectra, providing insights that can be challenging to obtain through experimental means alone. For this compound, theoretical calculations can predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, offering a powerful complement to experimental characterization.

Density Functional Theory (DFT) is a widely used method for predicting spectroscopic properties due to its favorable balance of accuracy and computational cost. nih.govruc.dk The process typically involves optimizing the molecular geometry of the compound first, followed by calculations of specific spectroscopic parameters at the optimized structure.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate nuclear magnetic shielding tensors. gaussian.com These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). github.iomdpi.com DFT calculations can predict both ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. nih.gov The choice of functional and basis set is crucial for accuracy. For instance, studies on molecules like o-dichlorobenzene have shown that various functionals and basis sets can be analyzed to achieve good agreement with experimental spectra. nih.gov The accuracy of these predictions can often be improved by applying scaling factors derived from correlations between experimental and calculated values for a set of known compounds. github.io

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. materialsciencejournal.orgdiva-portal.org A common approach involves performing a frequency calculation on the optimized geometry of the molecule. The results provide a set of normal modes, which can be visualized to understand the nature of the atomic motions for each vibrational band. materialsciencejournal.org DFT calculations, for example using the B3LYP functional, tend to overestimate fundamental modes, so a uniform scaling factor is often applied to the calculated wavenumbers to achieve better agreement with experimental data. materialsciencejournal.org For substituted benzenes, characteristic vibrations such as C-H stretching, ring stretching, and out-of-plane deformations can be assigned based on these calculations. materialsciencejournal.orgdocbrown.info

Electronic excitations and UV-Vis spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. faccts.de The output includes the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.commdpi.com The choice of functional, including long-range corrected hybrids, and the modeling of solvent effects are important for accurately predicting the π → π* transitions common in aromatic compounds. researchgate.netmdpi.com

Table 1: Computational Methods for Spectroscopic Data Prediction

| Spectroscopic Technique | Computational Method | Key Parameters Predicted | Common Functionals/Basis Sets |

| NMR Spectroscopy | GIAO (Gauge-Independent Atomic Orbital) | Chemical Shifts (δ), Spin-Spin Coupling Constants (J) | B3LYP, PBE0, mPW1PW91 / 6-31G(d), 6-311+G(2d,p) |

| IR Spectroscopy | DFT Frequency Calculation | Vibrational Frequencies (cm⁻¹), IR Intensities | B3LYP / 6-31G* |

| UV-Vis Spectroscopy | TD-DFT (Time-Dependent DFT) | Absorption Wavelengths (λmax), Oscillator Strengths (f) | B3LYP, CAM-B3LYP, PBE0 / 6-311+G(d,p) |

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following data are illustrative examples based on typical DFT/GIAO calculations and are not from a specific published study on this exact molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 134.5 |

| C2 | - | 93.0 |

| C3 | 7.85 | 131.0 |

| C4 | - | 135.0 |

| C5 | 7.40 | 130.5 |

| C6 | 7.60 | 140.0 |

Surface Chemistry and Adsorption Studies of Halogenated Benzenes

The study of surface chemistry and adsorption of halogenated benzenes is critical for understanding their environmental fate, catalytic degradation, and role in surface-supported synthesis. While specific studies on this compound are limited, extensive research on related compounds like dichlorobenzenes and other halobenzenes provides significant insight into the governing intermolecular interactions at surfaces.

The adsorption of halogenated aromatic molecules onto surfaces is governed by a complex interplay of forces, including van der Waals forces, π–π interactions, and halogen bonding. rsc.orgrsc.org The nature of the surface (e.g., metal, carbon) and the identity and position of the halogen substituents significantly influence the adsorption geometry and energy.

On metal surfaces , such as copper (Cu) and platinum (Pt), halogenated benzenes can form ordered structures. researchgate.net The interaction often involves charge redistribution between the molecule and the metal surface. semanticscholar.org Studies combining scanning tunneling microscopy and DFT calculations have shown that halogens can interact strongly with metal atoms, sometimes leading to the formation of surface halides. researchgate.net For aromatic systems, the orientation of the molecule (parallel or tilted relative to the surface) depends on factors like intermolecular repulsion and molecule-substrate interactions. tdl.org Research on bromo-, chloro-, and fluorobenzene (B45895) on Cu surfaces revealed that while molecules tend to adsorb with their plane parallel to the surface at low coverages, they can tilt at higher coverages. nih.gov

On carbon-based surfaces , such as graphite (B72142) or fullerenes, non-covalent interactions are paramount. Halogen–π (X–π) interactions, where the electron-poor region of a bonded halogen atom interacts with the electron-rich π-system of the surface, can play a decisive role. rsc.orgresearchgate.net The strength of this interaction generally increases with the size of the halogen atom, following the trend F < Cl < Br < I. rsc.orgresearchgate.net This principle has been demonstrated experimentally using liquid chromatography with carbon-material-coated columns, where higher retention was observed for halogenated benzenes with more or larger halogen substituents. rsc.orgresearchgate.net Computer simulations have supported these findings, showing that both X–π and π–π interactions contribute to the adsorption process, with their relative importance depending on the degree of halogenation. rsc.orgresearchgate.net The directional nature of halogen bonding can be a reliable tool for designing specific supramolecular architectures on surfaces. chemrxiv.org

Table 3: Summary of Adsorption Studies on Halogenated Benzenes

| Adsorbate | Surface | Key Findings | Dominant Interactions |

| Chlorobenzene, Bromobenzene | Copper (Cu) | Molecules adsorb parallel to the surface at low coverage and tilt at higher coverage. nih.gov | Molecule-surface and molecule-molecule interactions. |

| Dichlorobenzene Isomers | Fullerene (C₇₀) | Retention increases with the number of halogen substitutions. rsc.orgresearchgate.net | Halogen–π (X–π) and π–π interactions. |

| Halogen Atoms (Br, I) | Copper (Cu) | Formation of ordered overlayers. semanticscholar.org | Chemisorption, halogen-metal bonding. |

| Brominated Thienophenanthrene | Graphite | Formation of varied self-assembled monolayers. rsc.org | Halogen bonding, van der Waals forces. |

| Halogenated Benzenes | Carbon Materials | Strength of interaction increases in the order F < Cl < Br < I. rsc.org | Halogen–π (X–π) interactions. |

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of three halogen atoms on the benzene (B151609) ring makes 1,4-dichloro-2-iodobenzene a highly sought-after starting material for the synthesis of intricate organic molecules. The greater reactivity of the C-I bond towards cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allows for the selective introduction of various substituents at the 2-position, while the chlorine atoms at the 1- and 4-positions can be retained for subsequent functionalization or to influence the electronic properties of the final molecule.

Precursor for Pharmaceutical Intermediates and Agrochemicals

The structural motif of a substituted dichlorobenzene is prevalent in a number of pharmaceutical and agrochemical compounds. This compound serves as a key starting material for the synthesis of various intermediates that are further elaborated into biologically active molecules. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce complex side chains, which are essential for the biological activity of the final product.

While specific, publicly available research detailing the direct use of this compound in the synthesis of commercial pharmaceuticals and agrochemicals is limited, its utility can be inferred from the commonality of the 2,5-dichloroaniline (B50420) and related scaffolds in these industries. The conversion of this compound to such intermediates is a straightforward process in synthetic organic chemistry.

Table 1: Potential Pharmaceutical and Agrochemical Scaffolds from this compound

| Precursor | Potential Scaffold | Therapeutic/Agrochemical Area |

| This compound | 2,5-Dichloroaniline | Antifungal, Herbicidal |

| This compound | 2-(2,5-Dichlorophenyl)acetic acid | Anti-inflammatory |

| This compound | 2,5-Dichlorobenzonitrile | Antidepressant, Antiviral |

This table is illustrative and based on common structural motifs in medicinal and agricultural chemistry.

Construction of Diverse Heterocyclic and Polycyclic Scaffolds

The synthesis of heterocyclic and polycyclic aromatic compounds is a cornerstone of modern organic chemistry, as these structures are central to a vast array of functional molecules. This compound is an excellent precursor for the construction of such scaffolds. Palladium-catalyzed reactions are instrumental in these transformations.

For example, the Sonogashira coupling of this compound with terminal alkynes can lead to the formation of substituted alkynyl dichlorobenzenes. These intermediates can then undergo intramolecular cyclization reactions to form various heterocyclic systems, such as indoles and benzofurans, depending on the nature of the alkyne substituent. Similarly, Suzuki coupling with appropriately substituted boronic acids can be employed to build biaryl systems, which are precursors to polycyclic aromatic hydrocarbons like fluorenes and carbazoles. The Heck reaction further expands the synthetic possibilities by allowing the introduction of vinyl groups, which can participate in subsequent cyclization reactions.

A notable application is in the synthesis of carbazole (B46965) derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to couple this compound with anilines, followed by an intramolecular C-H activation/cyclization to form the carbazole core. These carbazole scaffolds are important in materials science and medicinal chemistry.

Derivatization for Functional Materials

The unique electronic and structural features of this compound make it an attractive starting material for the synthesis of functional organic materials with applications in electronics and optoelectronics.

Incorporation into Polymer Architectures

This compound can be used as a monomer or a building block in the synthesis of conjugated polymers. These polymers are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Palladium-catalyzed polymerization reactions, such as Suzuki and Heck polycondensations, are commonly employed to incorporate the this compound unit into a polymer backbone. For instance, a Suzuki polycondensation of a diboronic acid ester derivative of this compound with a suitable dihaloaromatic comonomer can lead to the formation of a conjugated copolymer. The presence of the chlorine atoms on the phenylene unit can influence the electronic properties, solubility, and morphology of the resulting polymer.

Applications in Optoelectronic Materials

The derivatization of this compound has led to the development of novel materials for optoelectronic applications. The ability to selectively introduce different functional groups at the iodine-bearing position allows for the fine-tuning of the material's electronic and photophysical properties.

One area of interest is the synthesis of triarylamine derivatives. Triarylamines are widely used as hole-transporting materials in OLEDs. The Buchwald-Hartwig amination of this compound with diarylamines can yield substituted triarylamines. The dichlorophenyl moiety can be further functionalized to modulate the HOMO/LUMO energy levels and improve the charge-transporting properties of the material.

Furthermore, this compound can serve as a precursor for the synthesis of fluorene (B118485) derivatives. Fluorenes are another important class of materials used in OLEDs, often as blue-light emitters or as host materials. The synthesis can be achieved through a palladium-catalyzed intramolecular C-H arylation of a 2-iodobiphenyl (B1664525) derivative, which can be prepared from this compound via a Suzuki coupling reaction.

Table 2: Key Reactions for Derivatization of this compound in Materials Science

| Reaction Type | Reagents | Product Class | Potential Application |

| Suzuki Coupling | Arylboronic acids | Biaryls, Polyarylenes | OLEDs, OPVs |

| Sonogashira Coupling | Terminal alkynes | Arylalkynes, Conjugated polymers | Molecular wires, Sensors |

| Heck Coupling | Alkenes | Stilbenes, Poly(phenylene vinylene)s | OLEDs, Conductive polymers |

| Buchwald-Hartwig Amination | Amines | Triarylamines, Carbazoles | Hole-transport materials |

Environmental Dynamics and Toxicological Implications of Polyhalogenated Aromatic Compounds: a Research Perspective

Environmental Occurrence and Distribution of Polyhalogenated Aryl Hydrocarbons

1,4-DCB is not known to occur naturally and is introduced into the environment through industrial manufacturing, its use as a deodorizer, and as a chemical intermediate. health.state.mn.usnih.gov Significant quantities can be released into the air through volatilization from consumer products, and into water and soil from industrial effluents and landfill leachates. health.state.mn.usnih.govcanada.ca Due to its volatility, a major portion of 1,4-DCB used in Canada, for example, is estimated to be released into the environment, where it has been detected in air, surface water, groundwater, sediment, and biota. canada.ca Indoor air concentrations of 1,4-DCB can be substantially higher than outdoor levels due to its use in moth repellents and deodorizers. nih.gov

Given its structural similarities, 1,4-Dichloro-2-iodobenzene is likely to enter the environment through similar pathways related to its synthesis and application as a chemical intermediate. Its physicochemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient, would govern its distribution. Like other halogenated benzenes, it is expected to partition into different environmental media based on these properties. epa.gov For instance, compounds with low water solubility and higher volatility tend to be present in the atmosphere and partition to organic matter in soil and sediment. canada.ca Halogenated benzenes as a class have been detected in various environmental matrices, including air, water, and soil, often in urban and industrial areas. researchgate.net The iodine substituent in this compound would increase its molecular weight compared to 1,4-DCB, likely reducing its volatility and increasing its potential for sorption to organic matter.

Table 1: Physicochemical Properties and Environmental Distribution of Related Halogenated Benzenes

| Compound | Molecular Weight (g/mol) | Water Solubility | Log K_ow | Vapor Pressure | Primary Environmental Compartments |

|---|---|---|---|---|---|

| 1,4-Dichlorobenzene (B42874) | 147.00 | Low | 3.39 | Moderate | Air, Water, Soil, Sediment |

| 1,2-Dichlorobenzene (B45396) | 147.00 | Low | 3.43 | Moderate | Water, Sediment, Soil |

| Chlorobenzene | 112.56 | Low | 2.84 | High | Air, Water |

| This compound | 272.90 | Very Low (Predicted) | >4 (Predicted) | Low (Predicted) | Soil, Sediment (Predicted) |

Aryl Hydrocarbon Receptor (AhR)-Mediated Activity of Polyhalogenated Aromatic Hydrocarbons

The toxic effects of many planar PHAHs are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cells of vertebrate animals. nih.gov Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences, leading to changes in gene expression. nih.govresearchgate.net

The ability of a PHAH to bind to and activate the AhR is highly dependent on its molecular structure. Key factors include the size, planarity, and halogenation pattern of the molecule.

For a compound to be a potent AhR agonist, it generally needs to be planar or near-planar to fit into the receptor's binding pocket. Dihalogenated benzenes are relatively simple structures, but their ability to activate the AhR is generally low compared to larger, more complex molecules like dioxins or polychlorinated biphenyls (PCBs). Research on chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) has shown that both the degree and position of chlorination influence AhR activity, with some Cl-PAHs showing enhanced activity compared to their parent compounds. nih.gov

Activation of the AhR by a ligand initiates a cascade of cellular and molecular events. The most well-characterized response is the induction of a battery of genes involved in xenobiotic metabolism, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. frontiersin.org These enzymes are involved in the metabolic activation and detoxification of foreign compounds.

Beyond xenobiotic metabolism, the AhR is now understood to play a role in a wide range of physiological processes, including immune response, cell proliferation and differentiation, and organ development. frontiersin.orgnih.gov Dysregulation of the AhR pathway by persistent ligands like some PHAHs can lead to a variety of toxic outcomes. For example, studies with hexachlorobenzene (B1673134) (HCB) have shown that it can induce cell proliferation and AhR expression in liver cells, and that AhR mediates cell cycle progression. nih.gov Activation of the AhR can also influence inflammatory responses and modulate the activity of immune cells. elifesciences.org

While no specific studies on the cellular responses to this compound exist, it is plausible that if it binds to the AhR, it could trigger similar downstream events. The potency and nature of these responses would depend on its binding affinity, its persistence as a ligand, and its metabolic fate within the cell. The induction of metabolic enzymes could lead to its own transformation, potentially forming reactive intermediates.

Remediation and Destruction Technologies for Halogenated Aromatic Contaminants